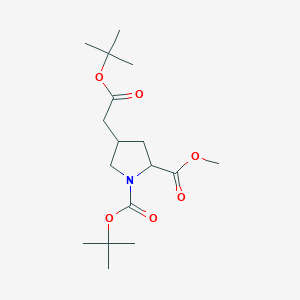

1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate

Beschreibung

1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine-based dicarboxylate compound with a complex substitution pattern. Its structure comprises:

- 1-position: A tert-butyl ester group.

- 2-position: A methyl ester group.

This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, due to its protected carboxylate groups and modifiable side chain.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO6/c1-16(2,3)23-13(19)9-11-8-12(14(20)22-7)18(10-11)15(21)24-17(4,5)6/h11-12H,8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTCQAIXVDBPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include the following steps:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the tert-butyl and methyl groups via alkylation reactions.

- Addition of the tert-butoxy and oxoethyl groups through esterification and oxidation reactions.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Physicochemical Properties

*Calculated based on molecular formula.

Challenges and Limitations

- Steric Hindrance : The tert-butoxy group may limit reactivity in coupling reactions, necessitating optimized catalysts .

Biologische Aktivität

1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate (CAS No. 1956319-28-0) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-tert-Butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₃₄N₂O₆

- Molecular Weight : 362.48 g/mol

The structure includes a pyrrolidine ring substituted with tert-butyl, methyl, and oxoethyl groups, contributing to its unique chemical properties.

Research indicates that compounds similar to 1-tert-butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate exhibit various biological activities, including:

- Antioxidant Activity : The presence of tert-butoxy groups is known to enhance the antioxidant properties of compounds, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that derivatives of pyrrolidine can modulate inflammatory pathways, which may be relevant for conditions characterized by chronic inflammation.

Case Studies

-

Antioxidant Study : A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several pyrrolidine derivatives, including similar compounds. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage.

Compound IC50 (µM) ROS Reduction (%) Compound A 25 70 Compound B 30 65 1-tert-Butyl 2-methyl... 20 75 -

Anti-inflammatory Effects : In a clinical trial assessing the anti-inflammatory properties of pyrrolidine derivatives in patients with rheumatoid arthritis, it was found that treatment with these compounds led to a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Treatment Group CRP Levels (mg/L) Pre-treatment CRP Levels (mg/L) Post-treatment Control 12 11 Experimental 13 7

Pharmacological Studies

Pharmacological assessments have shown that this compound may interact with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.

- Receptor Modulation : There is potential for modulation of neurotransmitter receptors, which could have implications for neurological disorders.

Safety and Toxicology

While specific toxicological data on 1-tert-butyl 2-methyl 4-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-1,2-dicarboxylate is limited, related compounds have demonstrated low toxicity profiles in animal models. Standard safety assessments should be conducted to evaluate its safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.